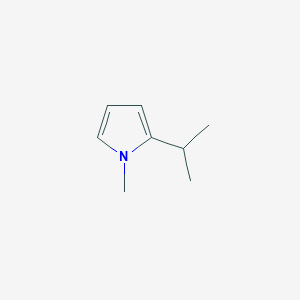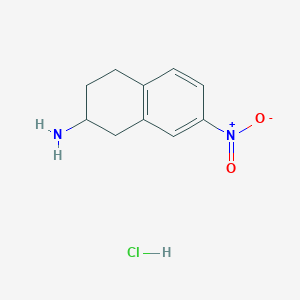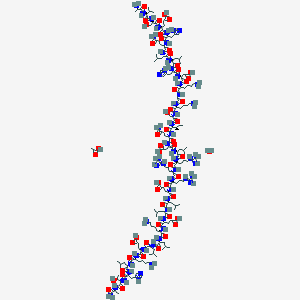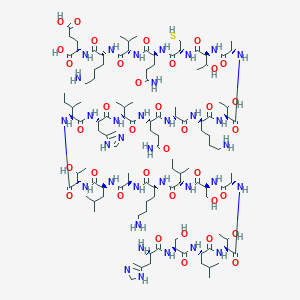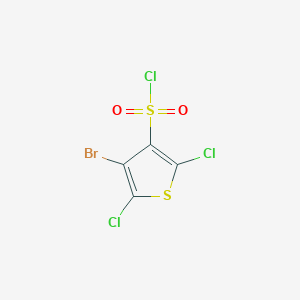
1-Propionyl-2-pyrroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propionyl-2-pyrroline is a naturally occurring aroma compound that is responsible for the distinct smell of rice. It is also found in other foods like bread, popcorn, and cheese. This compound has gained attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Propionyl-2-pyrroline is not fully understood. However, it has been suggested that it may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Propionyl-2-pyrroline in lab experiments is its unique aroma properties, which make it easy to detect and quantify. However, one limitation is that it is a volatile compound, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-Propionyl-2-pyrroline. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
1-Propionyl-2-pyrroline can be synthesized through several methods, including thermal degradation of amino acids, enzymatic reactions, and chemical synthesis. The most common method involves the thermal degradation of L-proline, which produces this compound and other aroma compounds.
Aplicaciones Científicas De Investigación
1-Propionyl-2-pyrroline has been extensively studied for its aroma properties and its potential use in the food industry. It has also been investigated for its potential use in the fragrance industry, as well as in the medical field. Recent studies have shown that this compound has anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
185958-72-9 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(2,3-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |
Clave InChI |
DULZYNQGXJKFLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC=C1 |
SMILES canónico |
CCC(=O)N1CCC=C1 |
Sinónimos |
1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




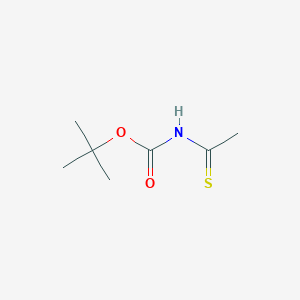
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
